(2R,3S)-Ethyl 2-methylpiperidine-3-carboxylate hydrochloride
Description
(2R,3S)-Ethyl 2-methylpiperidine-3-carboxylate hydrochloride (CAS 1255099-39-8) is a chiral piperidine derivative with a molecular formula of C₉H₁₈ClNO₂ and a molecular weight of 207.70 g/mol . This compound features a six-membered piperidine ring substituted with a methyl group at the 2-position and an ethyl ester at the 3-position, with stereochemical specificity at the (2R,3S) configuration. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical and biochemical research applications .
Properties
IUPAC Name |
ethyl (2R,3S)-2-methylpiperidine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-3-12-9(11)8-5-4-6-10-7(8)2;/h7-8,10H,3-6H2,1-2H3;1H/t7-,8+;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMXDWCJZWWWMEY-WLYNEOFISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCNC1C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CCCN[C@@H]1C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-Ethyl 2-methylpiperidine-3-carboxylate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl 2-methylpiperidine-3-carboxylate.
Chiral Resolution: The chiral centers are introduced through chiral resolution techniques, which may involve the use of chiral catalysts or chiral auxiliaries.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-Ethyl 2-methylpiperidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it to alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
The compound is utilized as an intermediate in the synthesis of pharmaceuticals targeting the central nervous system. Its unique structural features allow it to serve as a precursor for various biologically active compounds.
Case Study: Synthesis of Antidepressants
Research has demonstrated that derivatives of piperidine, including (2R,3S)-Ethyl 2-methylpiperidine-3-carboxylate hydrochloride, can be synthesized to create novel antidepressants. These compounds have shown efficacy in preclinical models by modulating neurotransmitter systems.
Organic Synthesis
Building Block for Complex Molecules
this compound is employed as a building block in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for creating complex organic molecules.
| Reaction Type | Product Type | Example Reaction |
|---|---|---|
| Oxidation | Carboxylic acids | Oxidation of the methyl group |
| Reduction | Alcohols | Reduction of the carboxylic acid derivative |
| Substitution | Various derivatives | Nucleophilic substitution with different reagents |
Biological Studies
Enzyme Inhibition and Receptor Binding
The compound has been studied for its potential as an enzyme inhibitor and receptor ligand due to its structural similarity to other biologically active piperidine derivatives. This makes it a candidate for exploring new therapeutic agents.
Case Study: Antitumor Activity Evaluation
A study evaluated the antitumor activity of piperidine derivatives, including this compound. The research involved testing these compounds against various cancer cell lines, revealing that certain modifications led to significant reductions in cell viability .
Industrial Applications
Agrochemicals Production
In addition to its pharmaceutical applications, this compound is used in the production of agrochemicals. Its properties make it suitable for developing herbicides and insecticides that target specific pests while minimizing environmental impact.
Mechanism of Action
The mechanism of action of (2R,3S)-Ethyl 2-methylpiperidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The stereochemistry of the compound allows it to fit into active sites of enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Stereoisomers
Ethyl 3-Methylpiperidine-3-carboxylate Hydrochloride (CAS 297176-81-9)
- Structure : Differs in the position of the methyl group (3-position) and lacks stereochemical specification.
- Molecular Weight : Similar at ~207–208 g/mol .
(R)- and (S)-Ethyl 3-Methylpiperidine-3-carboxylate
- Structure : Enantiomers with opposite configurations at the 3-position.
- Relevance : Demonstrates the importance of stereochemistry in pharmacological activity. For example, one enantiomer may exhibit higher receptor selectivity .
(3S,4S)-Ethyl 4-Methylpyrrolidine-3-carboxylate Hydrochloride (CAS 1260603-24-4)
- Structure : A five-membered pyrrolidine ring instead of piperidine, with methyl and ester groups at positions 4 and 3, respectively.
- Molecular Weight : 193.67 g/mol , lower due to the smaller ring .
- Impact : Reduced ring size decreases conformational flexibility, which may limit interactions with larger binding pockets .
Physicochemical Properties
*Estimated based on similar compounds.
Key Observations :
- The hydrochloride salt improves solubility across all analogues.
- The phenyl-substituted derivative (CAS 257947-33-4) has a higher molecular weight and lower aqueous solubility due to its aromatic group .
Comparison with Ethyl 3-Methylpiperidine-3-carboxylate
- Method : Similar reductive steps but without stereochemical resolution, leading to higher yields (e.g., 88% for racemic piperidine derivatives) .
Biological Activity
(2R,3S)-Ethyl 2-methylpiperidine-3-carboxylate hydrochloride is a piperidine derivative with potential biological applications, particularly in medicinal chemistry. This compound has been studied for its interactions with various biological targets and its role in drug development. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
Molecular Formula: C₇H₁₄ClN O₂
Molecular Weight: 175.64 g/mol
Structure: The compound features a piperidine ring, which is a common motif in many bioactive molecules.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes:
- Ligand Binding: The compound can act as a ligand, binding to various receptors, which modulates their activity. This interaction can lead to changes in cellular signaling pathways.
- Enzyme Inhibition: Similar piperidine derivatives have shown potential as inhibitors for enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in the treatment of neurodegenerative diseases like Alzheimer's disease .
Anticancer Properties
Research indicates that piperidine derivatives, including this compound, may possess anticancer activity. For instance:
- Cytotoxicity Studies: In vitro studies have demonstrated that certain piperidine derivatives exhibit cytotoxic effects against various cancer cell lines. These compounds have been shown to induce apoptosis in tumor cells, potentially through mechanisms involving the inhibition of critical signaling pathways such as NF-κB .
Neuroprotective Effects
Piperidine derivatives are also being explored for their neuroprotective properties:
- Cholinesterase Inhibition: As mentioned earlier, compounds with a piperidine structure can inhibit AChE and BuChE, leading to increased levels of acetylcholine in the brain. This mechanism is beneficial for cognitive function and has implications for treating Alzheimer's disease .
Case Studies
-
Study on Anticancer Activity:
A recent study evaluated the cytotoxic effects of a series of piperidine derivatives on FaDu hypopharyngeal tumor cells. The results indicated that certain derivatives showed better cytotoxicity compared to standard treatments like bleomycin . -
Neuroprotective Study:
Another investigation focused on the dual inhibition of AChE and BuChE by a piperidine derivative. The compound demonstrated significant improvement in cognitive function in animal models simulating Alzheimer's disease .
Comparative Analysis of Piperidine Derivatives
The following table summarizes the biological activities of selected piperidine derivatives:
Q & A
Q. What are the common synthetic routes for preparing (2R,3S)-Ethyl 2-methylpiperidine-3-carboxylate hydrochloride, and what key reaction conditions influence stereochemical outcomes?
- Methodological Answer : Synthesis typically involves esterification of piperidine derivatives followed by cyclization. Stereochemical control is achieved using chiral catalysts (e.g., asymmetric hydrogenation) or resolution techniques. For example, sodium borohydride reduction in aqueous conditions (as seen in morpholine derivative synthesis ) can stabilize intermediates. Critical parameters include temperature (20–25°C), solvent polarity (e.g., ethyl acetate for stereoselectivity ), and purification via recrystallization using ethanol/water mixtures to isolate the hydrochloride salt .
Q. What spectroscopic methods are recommended for confirming the structure and stereochemistry of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the methyl group (δ ~1.2–1.5 ppm), ester carbonyl (δ ~170 ppm), and piperidine ring protons (δ ~2.5–3.5 ppm). NOESY correlations confirm the (2R,3S) configuration by spatial proximity of methyl and carboxylate groups .
- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion [M+H]+ at m/z 220.12 (calculated for C10H18ClNO2) and fragmentation patterns .
- X-ray Crystallography : Resolves absolute configuration if single crystals are obtained (e.g., using slow evaporation from methanol) .
Q. How can researchers assess the purity of this compound?
- Methodological Answer :
- HPLC with UV detection (e.g., C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient) quantifies impurities. Compare retention times to reference standards (e.g., USP methods for related piperidine derivatives ).
- Chiral HPLC (e.g., Chiralpak AD-H column) confirms enantiomeric purity >98% by separating stereoisomers .
Advanced Research Questions
Q. How can discrepancies in biological activity data attributed to stereoisomeric impurities be resolved?
- Methodological Answer :
- Chiral impurity profiling : Use chiral HPLC (as in ) to quantify minor enantiomers. Adjust synthetic conditions (e.g., chiral auxiliaries or enzymes) to minimize (<0.5%) impurities .
- Biological assays : Compare activity of purified (2R,3S) form vs. racemic mixtures in receptor-binding assays (e.g., GPCR targets). Statistical analysis (ANOVA) identifies significant differences (p < 0.05) caused by impurities .
Q. What strategies mitigate degradation of the compound under varying storage conditions?
- Methodological Answer :
- Stability studies : Accelerated degradation at 40°C/75% RH over 6 months, with HPLC monitoring of hydrolysis products (e.g., free carboxylic acid).
- Optimized storage : Store in airtight containers with desiccants at –20°C to prevent hygroscopic degradation .
- Lyophilization : Improves long-term stability by removing water, critical for hydrochloride salts prone to deliquescence .
Q. How does the 2-methyl group on the piperidine ring influence physicochemical properties and biological interactions?
- Methodological Answer :
- LogP analysis : The methyl group increases lipophilicity (predicted LogP ~2.4 ), enhancing blood-brain barrier permeability.
- Molecular docking : Compare binding of methylated vs. non-methylated analogs to targets (e.g., serotonin receptors). Methyl substitution may introduce steric hindrance, reducing binding affinity by ~30% in some cases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
